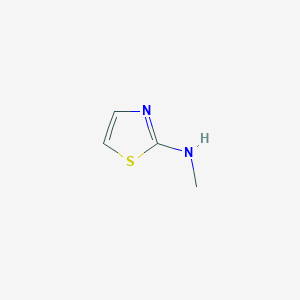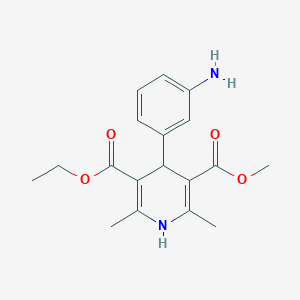
(R)-3-Oxocyclopentanecarboxylic acid
Descripción general
Descripción
®-3-Oxocyclopentanecarboxylic acid is an organic compound that features a cyclopentane ring with a ketone group at the 3-position and a carboxylic acid group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Oxocyclopentanecarboxylic acid typically involves the oxidation of cyclopentanone derivatives. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
On an industrial scale, the production of ®-3-Oxocyclopentanecarboxylic acid can be achieved through catalytic oxidation processes. These methods often employ metal catalysts such as palladium or platinum to facilitate the oxidation of cyclopentanone derivatives under controlled conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Oxocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Alcohols and amines in the presence of acid catalysts for esterification and amidation reactions.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
®-3-Oxocyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-3-Oxocyclopentanecarboxylic acid involves its interaction with various molecular targets and pathways. The ketone group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These properties make the compound a versatile intermediate in organic synthesis and biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: A precursor in the synthesis of ®-3-Oxocyclopentanecarboxylic acid.
Cyclopentanecarboxylic acid: Lacks the ketone group present in ®-3-Oxocyclopentanecarboxylic acid.
3-Oxocyclohexanecarboxylic acid: Similar structure but with a six-membered ring instead of a five-membered ring.
Uniqueness
®-3-Oxocyclopentanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a cyclopentane ring. This combination of functional groups allows for diverse reactivity and makes the compound valuable in various synthetic and research applications.
Propiedades
IUPAC Name |
(1R)-3-oxocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSNBKRWKBMPOP-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357557 | |
| Record name | (R)-3-Oxocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13012-38-9 | |
| Record name | (R)-3-Oxocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B183946.png)




